Stereochemical Identity: The (3R,4R) Cis Configuration as a Distinct Structural Entity
The primary differentiator for 4-(cyclohexylamino)oxolan-3-ol (CAS 1178026-71-5) is its specific stereochemistry. This compound is the cis isomer, also designated as the (3R,4R)-configuration . This is in direct contrast to its trans analog (CAS 1932133-56-6), which features the (3R,4S) or (3S,4R) orientation [1]. This stereochemical difference is not trivial; in chiral environments such as enzyme active sites, the spatial presentation of the amino and hydroxyl groups can dictate binding affinity and selectivity. The availability of this specific isomer, often with a purity of 95% to 98% , is therefore a critical procurement criterion for research requiring stereodefined building blocks.
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | cis (3R,4R) configuration |
| Comparator Or Baseline | trans-4-(cyclohexylamino)oxolan-3-ol (CAS 1932133-56-6), trans configuration |
| Quantified Difference | Distinct diastereomer; opposite relative stereochemistry at C3 and C4 positions |
| Conditions | Compound structural definition |
Why This Matters
This matters because stereochemistry is a fundamental determinant of biological activity and molecular recognition; using the incorrect isomer can invalidate an entire research program.
- [1] Kuujia. (n.d.). trans-4-(cyclohexylamino)oxolan-3-ol, CAS 1932133-56-6. Retrieved from Kuujia Database. View Source
